
4-Aminobenzoic-2,6-D2 acid
Overview
Description
4-Aminobenzoic-2,6-D2 acid (CAS 350820-01-8) is a deuterated derivative of 4-aminobenzoic acid (PABA, CAS 150-13-0), a compound widely utilized in pharmaceuticals, sunscreen formulations, and biochemical research . The molecular formula of this compound is C₇H₃D₄NO₂, indicating the replacement of four hydrogen atoms with deuterium at the 2 and 6 positions of the benzene ring (two deuteriums per position) . This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium’s distinct spectral properties allow for precise tracking in metabolic or synthetic studies. Additionally, deuterium substitution can alter physicochemical properties such as hydrogen bonding strength and sublimation behavior, which are critical in cocrystallization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic-2,6-D2 acid typically involves the deuteration of para-aminobenzoic acid. One common method involves the reaction of para-aminobenzoic acid with deuterium oxide (D2O) in the presence of a catalyst such as η4-1,5-cyclooctadiene-μ-2,4-pentanedionato-iridium(I) in N,N-dimethylacetamide at 90°C for 2.25 hours . This method ensures the incorporation of deuterium atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic-2,6-D2 acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitrobenzoic acids.
Reduction: Benzyl alcohols.
Substitution: Various acylated and sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
4-Aminobenzoic-2,6-D2 acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is utilized in the production of local anesthetics such as benzocaine and procaine, as well as anti-inflammatory drugs like methotrexate and antiarrhythmics such as procainamide. Its structural versatility allows for modifications that enhance the pharmacological properties of these compounds .
Table 1: Key Pharmaceuticals Derived from this compound
Drug Name | Type | Application |
---|---|---|
Benzocaine | Local Anesthetic | Pain relief |
Procaine | Local Anesthetic | Dental procedures |
Methotrexate | Anticancer | Cancer treatment |
Procainamide | Antiarrhythmic | Heart rhythm regulation |
1.2 Novel Therapeutic Agents
Recent studies have highlighted the potential of PABA derivatives, including this compound, in developing novel therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties. Research indicates that these compounds can inhibit key enzymes involved in disease processes, making them candidates for further clinical evaluation .
Cosmetic Applications
2.1 UV Protection
This compound is recognized for its role as a UV filter in sunscreens and other cosmetic products. It absorbs UV-B radiation effectively, thereby protecting the skin from harmful effects associated with sun exposure. The European Commission has set a maximum concentration limit of 5% for its use in cosmetic formulations to ensure safety while maintaining efficacy .
Table 2: Cosmetic Products Utilizing this compound
Product Type | Functionality | Concentration Limit (%) |
---|---|---|
Sunscreens | UV protection | 5.0 |
Skin creams | Moisturization | Varies |
Biomedical Research
3.1 Antioxidant and Antimicrobial Properties
Research has shown that derivatives of PABA possess significant antioxidant and antimicrobial activities. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them valuable in both therapeutic and preventive healthcare applications .
3.2 Potential in Neurodegenerative Diseases
Recent investigations into the effects of PABA derivatives on neurodegenerative diseases such as Alzheimer's have revealed promising results. These compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to cognitive decline. The modulation of AChE activity by PABA derivatives suggests their potential role in enhancing cognitive function .
Mechanism of Action
The mechanism of action of 4-Aminobenzoic-2,6-D2 acid involves its role as a precursor in the biosynthesis of folic acid. In bacteria, it is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further processed to form folic acid . This pathway is crucial for the synthesis of nucleotides and amino acids in microorganisms.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Aminobenzoic-2,6-D2 acid and related compounds:
Key Comparative Insights
In contrast, non-deuterated analogues like PABA are more reactive in synthetic pathways, such as forming α-ketoamides via reactions with N-acetylisatin . Positional Isomerism: 3-Aminobenzoic acid derivatives (e.g., 3-Aminobenzoic-d4 Acid Methyl Ester) exhibit distinct electronic properties due to the amino group’s position on the benzene ring, altering solubility and hydrogen-bonding capacity compared to 4-substituted variants .
Physicochemical Properties Cocrystallization Behavior: Sublimation studies of PABA cocrystals reveal that thermodynamic stability depends on the similarity of sublimation enthalpies between parent compounds . Deuterated analogues like this compound may exhibit divergent cocrystallization patterns due to stronger C-D···O hydrogen bonds compared to C-H···O bonds in PABA . Solubility and Stability: Chlorinated derivatives (e.g., 3-Amino-4-chlorobenzoic acid) demonstrate reduced aqueous solubility but enhanced stability in acidic environments, making them suitable for controlled-release formulations .
Applications in Research Isotopic Labeling: this compound’s deuterium content enables its use as an internal standard in quantitative NMR and mass spectrometry, a role non-deuterated PABA cannot fulfill . Synthetic Utility: PABA’s reactivity in forming α-ketoamides (e.g., 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid) highlights its role in synthesizing peptidomimetics, whereas deuterated variants may require modified reaction conditions to account for isotopic effects .
Research Findings and Data
Table 2: Reactivity and Sublimation Data
Notes:
- Sublimation parameters for deuterated compounds remain understudied, but proximity in Gibbs energy between cocrystal components is critical for pure phase formation .
- The kinetic isotope effect in deuterated compounds may reduce reaction rates by 5–10% compared to non-deuterated analogues, though specific data for this compound are lacking .
Biological Activity
4-Aminobenzoic-2,6-D2 acid (also known as 4-Aminobenzoic acid or PABA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
4-Aminobenzoic acid is an aromatic compound with the formula . Its structure includes an amino group and a carboxylic acid group attached to a benzene ring. The deuterated form, this compound, incorporates deuterium atoms at the 2 and 6 positions of the benzene ring, which may influence its biological activity and metabolic pathways.
Antimicrobial Activity
Research indicates that PABA exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentrations (MIC) as low as 15.62 µM have been reported for modified derivatives of PABA .
- Other Gram-negative bacteria : Effective against E. coli, Listeria monocytogenes, and Salmonella enteritidis under acidic conditions .
The antimicrobial activity of PABA is enhanced through structural modifications that create Schiff bases with various aldehydes. These derivatives also show moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent antifungal properties (MIC ≥ 7.81 µM) .
Anticancer Activity
PABA and its derivatives have demonstrated promising anticancer activities across various cancer cell lines:
- HepG2 Cell Line : Some Schiff bases derived from PABA exhibited notable cytotoxicity with IC50 values around 15.0 µM .
- MCF-7 Cell Line : A carboxamide derivative of PABA showed IC50 values as low as 3.0 µM, indicating strong antiproliferative effects against breast cancer cells .
The mechanism of action often involves interference with folate metabolism, similar to the action of sulfonamides, which are competitive inhibitors of dihydropteroate synthase . This inhibition disrupts nucleic acid synthesis in rapidly dividing cancer cells.
Additional Biological Activities
Beyond antimicrobial and anticancer effects, PABA exhibits several other biological activities:
- Antioxidant Properties : PABA acts as a scavenger of reactive oxygen species (ROS), providing protective effects against oxidative stress .
- Anticoagulant Effects : It has been noted for its ability to influence blood coagulation pathways .
- Immunomodulatory Effects : PABA has been shown to modulate immune responses, suggesting potential applications in immunotherapy .
Case Studies and Research Findings
Several key studies highlight the biological activities of this compound:
Q & A
Basic Research Questions
Q. How can researchers synthesize and structurally confirm 4-Aminobenzoic-2,6-D2 acid?
Methodological Answer:
- Synthesis : Begin with a deuterium exchange protocol using deuteration agents (e.g., D₂O or DCl) under controlled acidic/basic conditions. For regioselective deuteration at positions 2 and 6, employ directed ortho-metalation strategies or catalytic deuteration with Pd/D₂ systems.
- Confirmation :
- NMR Spectroscopy : Use ¹H NMR to confirm the absence of protons at positions 2 and 6, with deuterium incorporation validated via ²H NMR.
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 155.1 (C₇H₅D₂NO₂⁺) and isotopic patterns consistent with two deuterium atoms .
- Isotopic Purity Analysis : Quantify deuterium content via elemental analysis or isotope-ratio mass spectrometry (IRMS) .
Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?
Methodological Answer:
- Detection :
- Liquid Chromatography-QTOF-MS : Optimize a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor m/z 155.1 (deuterated form) and compare with non-deuterated 4-ABA (m/z 153.1) for specificity .
- ICP-MS for Isotopic Tracers : If iodine or other co-tracers are used, employ ICP-MS to distinguish deuterium-labeled compounds from background noise .
- Quantification : Use stable isotope dilution analysis (SIDA) with a deuterated internal standard (e.g., 4-Aminobenzoic-2,4,6-D3 acid) to correct for matrix effects .
Q. How should researchers assess the stability of this compound under experimental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize proton-deuterium exchange .
Advanced Research Questions
Q. How does deuteration at positions 2 and 6 influence hydrogen-bonding interactions in crystalline 4-Aminobenzoic acid?
Methodological Answer:
- Crystallographic Analysis : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to compare hydrogen-bond motifs (e.g., R₂²(8) dimer formation) in deuterated vs. non-deuterated crystals. Graph-set analysis can reveal changes in hydrogen-bond strength and geometry .
- Isotope Effect Studies : Measure melting points and solubility differences to assess thermodynamic impacts. Deuteration typically increases melting points by 1–3°C due to stronger D-bonds .
Q. How can conflicting data in deuterium kinetic isotope effect (DKIE) studies be resolved?
Methodological Answer:
- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) to isolate isotope effects. For example, in decarboxylation reactions, compare rate constants (k_H/k_D) using stopped-flow spectroscopy .
- Data Validation : Cross-reference results with computational models (DFT calculations) to predict DKIE magnitudes. Discrepancies >10% may indicate competing reaction pathways or measurement artifacts .
Q. What strategies optimize synthetic routes for high-purity this compound in multi-step reactions?
Methodological Answer:
- Stepwise Deuterium Incorporation : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) to shield the amino group during deuteration, minimizing side reactions .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with recrystallization (ethanol/water) to achieve >98% isotopic and chemical purity .
- Quality Control : Validate each synthetic intermediate via ¹H/²H NMR and IRMS to track deuterium retention .
Tables for Quick Reference
Property | This compound | Non-Deuterated 4-ABA |
---|---|---|
Molecular Weight | 155.13 g/mol | 137.14 g/mol |
Melting Point | >300°C (decomposes) | 187–189°C |
Isotopic Purity (Typical) | ≥98% D₂ | N/A |
Key NMR Shifts (¹H, DMSO-d6) | δ 6.50 (C3/C5), δ 10.3 (COOH) | δ 6.70 (C2/C6) |
Properties
IUPAC Name |
4-amino-2,6-dideuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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